2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
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Overview
Description
2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxazepine derivatives.
Reduction: Reduction reactions could lead to the formation of reduced oxazepine compounds.
Substitution: The cyano group or other functional groups in the molecule can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazepine N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-7,10-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one might include other oxazepines with different substituents. Examples could be:
- This compound derivatives with different functional groups.
- Other dibenzoxazepines with variations in the cyano or methyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the cyano group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
140413-02-1 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepine-8-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-10-3-5-13-15(7-10)20-14-6-4-11(9-17)8-12(14)16(19)18(13)2/h3-8H,1-2H3 |
InChI Key |
PDWANTHUWHWFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)C#N)C |
Origin of Product |
United States |
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